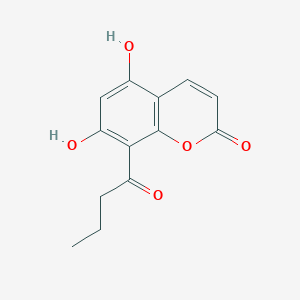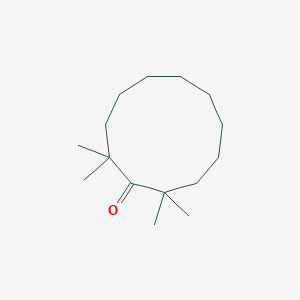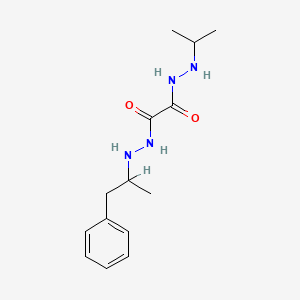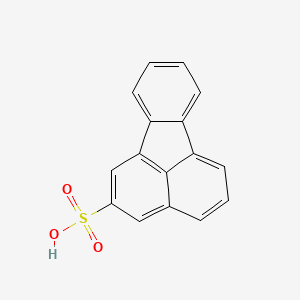
Fluoranthene-2-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluoranthene-2-sulfonic acid is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon (PAH). This compound is characterized by the presence of a sulfonic acid group attached to the fluoranthene structure. Fluoranthene itself is known for its interesting photophysical and fluorescence properties, making its derivatives valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fluoranthene-2-sulfonic acid typically involves the sulfonation of fluoranthene. This can be achieved by treating fluoranthene with sulfuric acid or oleum under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete sulfonation .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: Fluoranthene-2-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to sulfonyl chlorides or other reduced forms.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products: The major products formed from these reactions include sulfonyl fluorides, sulfonamides, and various substituted fluoranthene derivatives .
Scientific Research Applications
Fluoranthene-2-sulfonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of fluoranthene-2-sulfonic acid involves its interaction with various molecular targets. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with biological molecules, influencing their function. Additionally, the fluoranthene core can intercalate with DNA, potentially affecting gene expression and cellular processes .
Comparison with Similar Compounds
Benzene Sulfonic Acid: Another sulfonic acid derivative with similar chemical properties but a simpler structure.
Naphthalene Sulfonic Acid: A PAH derivative with a sulfonic acid group, similar to fluoranthene-2-sulfonic acid but with a different core structure.
Uniqueness: this compound stands out due to its unique combination of the fluoranthene core and the sulfonic acid group. This combination imparts distinct photophysical properties and reactivity, making it valuable for specific applications in materials science and organic electronics .
Properties
CAS No. |
106030-07-3 |
|---|---|
Molecular Formula |
C16H10O3S |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
fluoranthene-2-sulfonic acid |
InChI |
InChI=1S/C16H10O3S/c17-20(18,19)11-8-10-4-3-7-14-12-5-1-2-6-13(12)15(9-11)16(10)14/h1-9H,(H,17,18,19) |
InChI Key |
AJBCMIUJAWTFPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=CC(=CC2=C43)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


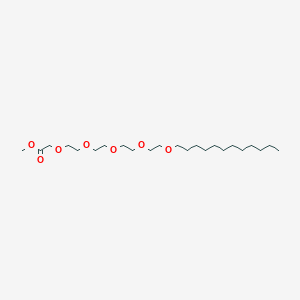
![1-Octyl-3-[(octyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14328672.png)
![N-(2-Hydroxyethyl)-2-(3-nitro-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide](/img/structure/B14328691.png)
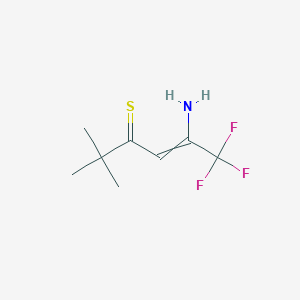
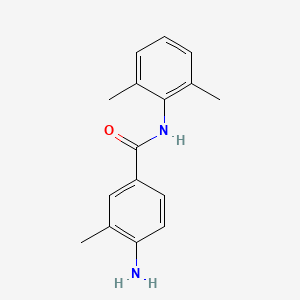
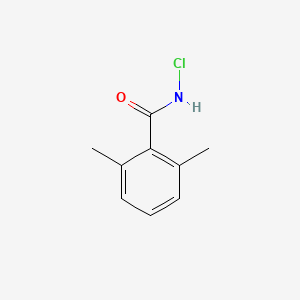

![3-Methyl-3-[(2-oxo-2-phenylethyl)sulfanyl]butan-2-one](/img/structure/B14328714.png)
![(1S,12R,15S)-12-(2-hydroxy-2-methylpropyl)-10,13,19-triazapentacyclo[11.7.0.03,11.04,9.015,19]icosa-3(11),4,6,8-tetraene-14,20-dione](/img/structure/B14328716.png)
![N-{2-[(4-Nitronaphthalen-1-yl)oxy]ethyl}aniline](/img/structure/B14328721.png)
![2,5,8-Triphenyl-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B14328724.png)
